Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate
Overview
Description
Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group, a chloro substituent, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate typically involves the bromination of methyl 5-chloro-4-nitrobenzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Major Products Formed
Substituted Benzoates: Products formed by nucleophilic substitution of the bromomethyl group.
Amino Derivatives: Products formed by the reduction of the nitro group.
Carboxylic Acids: Products formed by the oxidation of the methyl group.
Scientific Research Applications
Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting bacterial and fungal infections.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is employed in studies investigating the effects of halogenated and nitroaromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring and the overall stability of the compound. The chloro substituent also affects the compound’s reactivity by providing additional electron-withdrawing effects.
Comparison with Similar Compounds
Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate can be compared with similar compounds such as:
Methyl 2-(bromomethyl)-4-nitrobenzoate: Lacks the chloro substituent, resulting in different reactivity and stability.
Methyl 2-(chloromethyl)-5-chloro-4-nitrobenzoate: Contains a chloromethyl group instead of a bromomethyl group, leading to variations in nucleophilic substitution reactions.
Methyl 2-(bromomethyl)-5-nitrobenzoate: Lacks the chloro substituent, affecting its overall reactivity and applications.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO4/c1-16-9(13)6-3-7(11)8(12(14)15)2-5(6)4-10/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZYBIJGZZQMPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1CBr)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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